6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8F3N and a molecular weight of 187.16 g/mol . This compound is a derivative of tetrahydroisoquinoline, characterized by the presence of three fluorine atoms at the 6th, 7th, and 8th positions on the aromatic ring . It has gained attention in scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it has been studied for its potential to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of fluorine atoms.
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups at the 6th and 7th positions.
1,2,3,4-tetrahydroisoquinoline: The parent compound without any substituents.
Uniqueness
6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of three fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated or differently substituted analogs . The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
1339156-15-8 |
---|---|
Molecular Formula |
C9H8F3N |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H8F3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3,13H,1-2,4H2 |
InChI Key |
ZKJWTLXETCFLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C(=C(C=C21)F)F)F |
Purity |
95 |
Origin of Product |
United States |
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